molecular formula C19H21N3O3 B4937150 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine

1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4937150
M. Wt: 339.4 g/mol
InChI Key: BVWQNKIESPYUQX-UHFFFAOYSA-N
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Description

1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine (DMNP) is a novel compound that has attracted attention in the scientific community due to its potential applications in various fields. DMNP is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has been studied extensively for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit anti-tumor, anti-inflammatory, and anti-bacterial activities, making it a promising candidate for drug development. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has also been used as a building block for the synthesis of various organic molecules, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-bacterial activities. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has also been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria.

Advantages and Limitations for Lab Experiments

1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine has several advantages for lab experiments, including its ease of synthesis and its potential applications in various fields. However, 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine also has several limitations, including its low solubility in water and its potential toxicity.

Future Directions

There are several future directions for the study of 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine, including its potential applications in drug development and material science. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine could be further studied for its anti-tumor, anti-inflammatory, and anti-bacterial activities, with the aim of developing new drugs for the treatment of various diseases. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine could also be further studied for its potential applications in the synthesis of new organic molecules, including polymers and liquid crystals. Further studies could also be conducted to better understand the mechanism of action of 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine and its physiological effects.

Synthesis Methods

1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can be synthesized using various methods, including the reaction of 4-nitrobenzaldehyde with piperazine in the presence of acetic acid and sodium acetate. Another method involves the reaction of 3,4-dimethylbenzoyl chloride with piperazine in the presence of triethylamine and dichloromethane. 1-(3,4-dimethylbenzoyl)-4-(4-nitrophenyl)piperazine can also be synthesized using a one-pot method, which involves the reaction of 4-nitrobenzaldehyde, 3,4-dimethylbenzoyl chloride, and piperazine in the presence of triethylamine and dichloromethane.

properties

IUPAC Name

(3,4-dimethylphenyl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-14-3-4-16(13-15(14)2)19(23)21-11-9-20(10-12-21)17-5-7-18(8-6-17)22(24)25/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWQNKIESPYUQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,4-Dimethylphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone

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